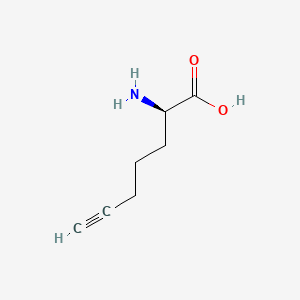

(R)-2-Amino-6-heptynoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Amino acids are organic compounds that combine to form proteins. They are essential to life and have a variety of roles in metabolism. One of their key tasks is to provide the body with the essential building blocks used for the biosynthesis of proteins .

Synthesis Analysis

The synthesis of amino acids typically involves the reductive amination of alpha-keto acids . Alpha-keto acids are carboxylic acids that contain a ketone functional group on the alpha carbon .

Molecular Structure Analysis

The molecular structure of an amino acid is composed of a central carbon atom, also known as the alpha carbon, bonded to an amino group (-NH2), a carboxyl group (-COOH), and a variable side chain denoted as 'R’ . The ‘R’ group varies among amino acids and determines the differences in their chemical properties .

Chemical Reactions Analysis

Amino acids undergo various types of reactions. They can act as both a base and an acid due to the presence of amino and carboxyl groups . They can also undergo oxidation, reduction, and other organic reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of amino acids depend on the nature of the side chain. They can be polar or nonpolar, charged or uncharged, and can have different levels of acidity or basicity .

Scientific Research Applications

Biocatalysis in Chemical Synthesis

(R)-2-Amino-6-heptynoic acid, as a variant of amino acids, is crucial in the field of biocatalysis. Hernández et al. (2017) demonstrated its significance in the stereoselective synthesis of (S)- and (R)-2-amino-4-hydroxybutanoic acid using a systems biocatalysis approach. This involved coupling an aldol reaction with stereoselective transamination, showcasing the potential of this compound in the synthesis of chiral building blocks, crucial for drug development and industrial product manufacture Hernández et al., 2017.

Role in Biomolecular Engineering

The compound is instrumental in the development of polypeptide-based materials, as indicated by Hadjichristidis et al. (2009). Their research on the ring-opening polymerization of alpha-amino acid N-carboxyanhydrides, including compounds like this compound, highlights the potential of these materials in biomedical and pharmaceutical applications due to their ability to form various secondary structures and self-assemble into novel supramolecular structures Hadjichristidis et al., 2009.

Synthetic Chemistry and Peptide Modifications

The structural versatility of this compound is also exploited in the synthesis of modified peptides and as a linker in various biologically active structures. Sadiq and Sewald (2013) discussed its utility in synthesizing (R)-pipecolic acid derivatives, indicating its importance as a building block in amino acid and peptide chemistry Sadiq & Sewald, 2013.

Biomaterials and Therapeutic Applications

The compound's potential extends to the development of precision biomaterials for varying biomedical applications like controlled drug release and regenerative medicine, as discussed by Deng et al. (2014). They elaborated on the controlled synthesis of functional polypeptide and hybrid materials, utilizing the ring-opening polymerization of alpha-amino acid N-carboxyanhydrides, emphasizing the role of this compound in creating these advanced materials Deng et al., 2014.

Mechanism of Action

Future Directions

properties

IUPAC Name |

(2R)-2-aminohept-6-ynoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-2-3-4-5-6(8)7(9)10/h1,6H,3-5,8H2,(H,9,10)/t6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJQLLGJUHGAQIC-ZCFIWIBFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCCC[C@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Fluoro-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B594328.png)